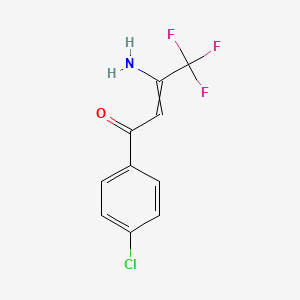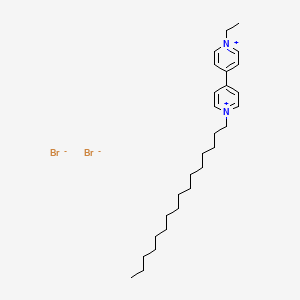
1-Ethyl-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a bipyridinium compound known for its unique electrochemical properties. This compound is part of the viologen family, which is characterized by the presence of bipyridinium units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an alkylating agent. The process can be summarized as follows:
Starting Materials: 4,4’-bipyridine and 1-bromohexadecane.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Procedure: 4,4’-bipyridine is dissolved in the solvent, and 1-bromohexadecane is added dropwise.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
化学反应分析
Types of Reactions
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Redox Reactions: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods.
Substitution Reactions: Nucleophiles such as thiols or amines are used under mild conditions.
Major Products Formed
Redox Reactions: The major products are the reduced forms of the compound, which exhibit different electronic properties.
Substitution Reactions: The products are substituted bipyridinium derivatives with varying functional groups.
科学研究应用
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Electrochromic Devices: Due to its reversible redox behavior, it is used in electrochromic devices that change color upon reduction or oxidation.
Molecular Electronics: The compound’s unique electronic properties make it suitable for use in molecular electronic devices.
Biological Studies: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its redox behavior:
Redox Processes: The compound undergoes reversible one- and two-electron reductions, leading to changes in its electronic structure and properties.
Molecular Targets: The primary targets are the electronic states of the bipyridinium units, which are altered during redox reactions.
Pathways Involved: The redox processes involve electron transfer pathways that are influenced by the substituents on the bipyridinium units.
相似化合物的比较
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties and similar redox behavior.
1,1’-Diethyl-4,4’-bipyridinium: Another viologen compound with comparable electrochemical properties.
1,1’-Dibutyl-4,4’-bipyridinium: Exhibits similar redox characteristics but with different alkyl substituents.
Uniqueness
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts distinct solubility and aggregation properties. This makes it particularly useful in applications requiring specific molecular interactions and self-assembly behavior .
属性
CAS 编号 |
76794-29-1 |
|---|---|
分子式 |
C28H46Br2N2 |
分子量 |
570.5 g/mol |
IUPAC 名称 |
1-ethyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H46N2.2BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25-20-28(21-26-30)27-18-23-29(4-2)24-19-27;;/h18-21,23-26H,3-17,22H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
YCMXSWZOAIPABI-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


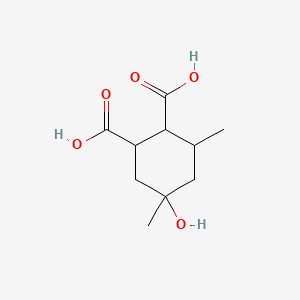

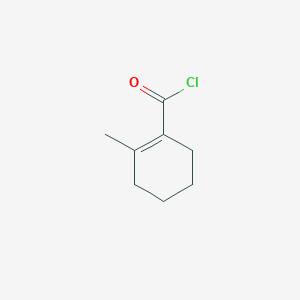

![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
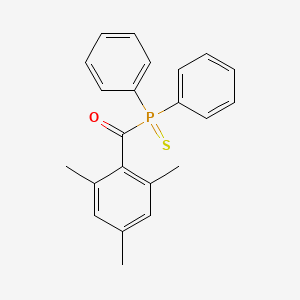
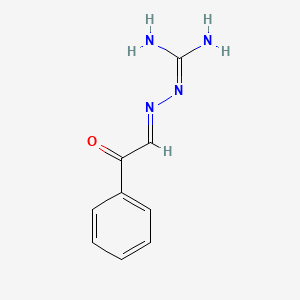
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
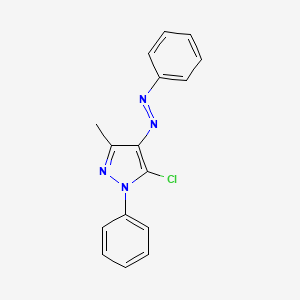

![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
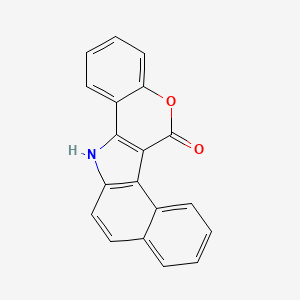
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
